

# Application Notes and Protocols for Inz-5 in Overcoming Fluconazole Resistance

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fluconazole, a widely used azole antifungal, is often rendered ineffective by the development of resistance in fungal pathogens such as Candida albicans. A primary mechanism of this resistance involves the overexpression of efflux pumps, which actively remove fluconazole from the fungal cell, preventing it from reaching its target, lanosterol 14-alpha demethylase (Erg11p). Inz-5 is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), a key component of the electron transport chain. By disrupting mitochondrial respiration, Inz-5 not only exhibits direct antifungal properties but also acts as a potent chemosensitizer, restoring the efficacy of fluconazole against resistant fungal strains. This application note provides detailed protocols for utilizing Inz-5 to study and overcome fluconazole resistance.

### **Mechanism of Action**

Inz-5 targets the cytochrome bc1 complex in the fungal mitochondrial inner membrane. Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This mitochondrial dysfunction has a dual effect on fluconazole resistance. Firstly, it can render fluconazole, a typically fungistatic agent, into a fungicidal one. Secondly, the disruption of mitochondrial function has been shown to prevent the emergence of fluconazole-resistant colonies. The signaling cascade initiated by mitochondrial dysfunction can interfere with the cellular processes that lead to the

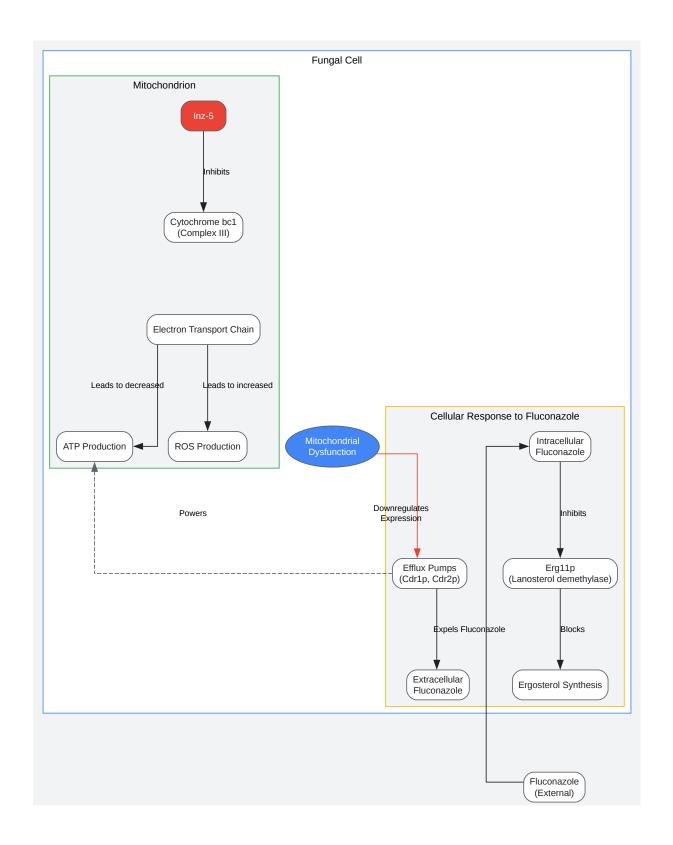




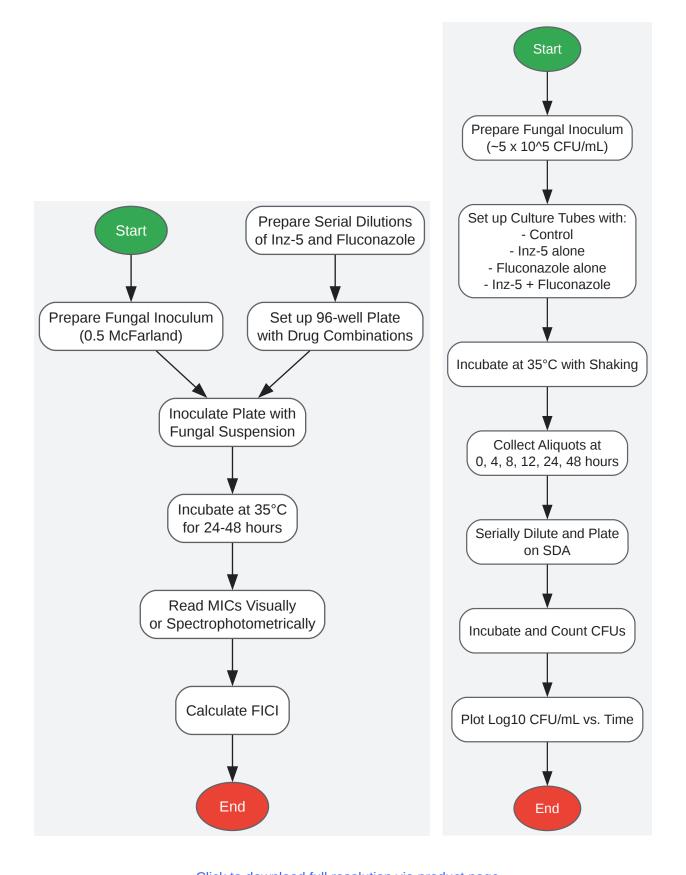


upregulation of efflux pumps like Cdr1p and Cdr2p, which are major contributors to fluconazole resistance.









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